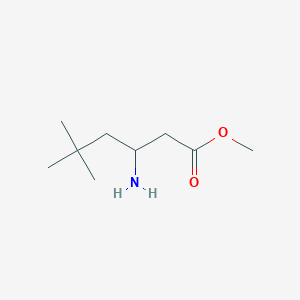

Methyl 3-amino-5,5-dimethylhexanoate

Description

Overview of this compound in Chemical Research

This compound (CAS 1391268-86-2) is a branched β-amino acid ester with the molecular formula $$ \text{C}8\text{H}{15}\text{NO}_2 $$ and a molecular weight of 173.25 g/mol. The compound’s structure features a β-amino group at position 3, two methyl groups at the 5-position of the hexanoate backbone, and a methyl ester terminus. This configuration confers rigidity to its carbon chain, making it a conformationally restricted analog of natural α-amino acids. The ester group enhances solubility in organic solvents, facilitating its use in synthetic applications, while the dimethyl substituents stabilize tertiary structures in peptidomimetic systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{15}\text{NO}_2 $$ |

| Molecular Weight | 173.25 g/mol |

| CAS Registry Number | 1391268-86-2 |

| Classification | β-Amino Acid Ester |

Historical Development and Academic Interest

The synthesis of this compound aligns with broader advancements in β-amino acid chemistry during the late 20th century. Early methodologies for β-amino acid esters, such as those described in the synthesis of 3-(aminomethyl)-5-methylhexanoic acid, relied on multi-step sequences involving aldehyde condensation, cyanide-mediated Strecker reactions, and catalytic hydrogenation. These foundational strategies informed later adaptations for branched derivatives like this compound, where steric hindrance from the dimethyl groups necessitated modified reaction conditions to preserve stereochemical integrity. Academic interest intensified in the 2010s as peptidomimetics gained prominence in drug discovery, with researchers recognizing the compound’s potential to mimic peptide secondary structures while resisting enzymatic degradation.

Position within β-Amino Acid and Peptidomimetic Research

As a β-amino acid derivative, this compound occupies a critical niche in peptidomimetic design. Unlike α-amino acids, β-amino acids introduce an additional carbon between the amino and carboxyl groups, enabling access to non-natural helical and sheet-like conformations. The 5,5-dimethyl substitution in this compound further restricts rotational freedom around the C3–C4 bond, favoring defined torsional angles that stabilize folded architectures. Comparative studies with linear β-amino acid esters reveal that the dimethyl groups enhance thermodynamic stability in aqueous media by mitigating hydrophobic collapse, a property exploited in membrane-permeable drug candidates.

Properties

IUPAC Name |

methyl 3-amino-5,5-dimethylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-9(2,3)6-7(10)5-8(11)12-4/h7H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZICYIYJJDBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-Amino-5,5-dimethylhexanoic Acid

Method Overview:

The most straightforward approach to prepare methyl 3-amino-5,5-dimethylhexanoate is via the esterification of 3-amino-5,5-dimethylhexanoic acid with methanol under acidic conditions.

- Refluxing methanol with the amino acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

- The reaction typically requires several hours to reach completion.

- Removal of water by azeotropic distillation or use of a Dean-Stark apparatus can drive the equilibrium toward ester formation.

- The crude ester is purified by flash column chromatography on silica gel using ethyl acetate as the eluent.

- Yields typically range from moderate to high (70–85%) depending on reaction conditions and purity of starting materials.

Synthesis via N-Sulfinyl Imines and Mannich-Type Reactions

Method Overview:

More advanced synthetic routes involve the use of chiral N-sulfinyl imines as intermediates for stereoselective introduction of the amino group, followed by esterification.

- Preparation of N-sulfinyl imines from aldehydes or ketones and sulfinamide under anhydrous conditions with molecular sieves.

- Mannich-type addition of nucleophiles such as trichloromethyl ketones to the N-sulfinyl imines at low temperatures (-40 °C) using lithium p-methoxyphenoxide as a catalyst.

- Subsequent hydrolysis and purification yield amino esters with high stereoselectivity.

- Use of anhydrous solvents like dichloromethane or tetrahydrofuran.

- Strict inert atmosphere (argon or nitrogen) to prevent moisture interference.

- Low temperature control to enhance selectivity and yield.

- Provides access to stereochemically pure this compound derivatives.

- High yields (up to 84%) reported for amide intermediates, which can be converted to the ester.

Oxazolidinone-Mediated Synthesis and Auxiliary-Assisted Routes

Method Overview:

Chiral auxiliaries such as oxazolidin-5-ones are used to control stereochemistry during the amino acid synthesis, followed by methylation and deprotection steps to yield the target ester.

- Formation of oxazolidinone intermediates from amino acid precursors.

- Methylation of hydroxyl groups using trimethylsilyldiazomethane catalyzed by fluoroboric acid to improve regioselectivity and yield (up to 73%).

- Removal of chiral auxiliaries under mild conditions to avoid side reactions.

- Final conversion to methyl ester via methanolysis.

- Previous protocols suffered from low regioselectivity and inconsistent yields due to competing ring-opening reactions.

- Modified routes with improved methylation steps have been developed to address these issues.

Industrial and Continuous Flow Processes

Method Overview:

For large-scale synthesis, continuous flow reactors and optimized catalytic systems are employed to enhance efficiency, yield, and scalability.

- Use of acid catalysts in flow systems for esterification under controlled temperature and pressure.

- Advanced purification techniques integrated into flow to reduce batch processing time.

- Potential for automation and real-time monitoring of reaction progress.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 3-Amino acid, Methanol, H2SO4 or HCl, Reflux | Simple, direct | 70–85% | Requires removal of water for equilibrium |

| N-Sulfinyl Imines + Mannich Reaction | Sulfinamide, Trichloromethyl ketone, Li p-methoxyphenoxide, Low temp (-40 °C) | Stereoselective, high purity | Up to 84% | Requires inert atmosphere and dry conditions |

| Oxazolidinone Auxiliary Route | Oxazolidin-5-one intermediates, TMS-diazomethane, HBF4 | High regioselectivity, stereocontrol | ~73% (methylation step) | Complex multi-step process |

| Continuous Flow Esterification (Industrial) | Acid catalyst, Methanol, Flow reactor | Scalable, efficient | Variable (optimized) | Suitable for industrial scale-up |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5,5-dimethylhexanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 3-amino-5,5-dimethylhexanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-5,5-dimethylhexanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Methyl 2-tert-Butyl-3-Keto-5,5-dimethylhexanoate (VIb)

- Molecular Formula : C₁₃H₂₃Cl₂O₃

- Key Features: Replaces the amino group with a keto group and introduces a tert-butyl substituent.

- Properties : NMR signals at δ 1.10 (s, 18H) and 3.70 (s, 3H) indicate steric hindrance from bulky substituents. The keto group enhances electrophilicity, making it reactive in nucleophilic additions .

- Applications : Intermediate in synthesizing halogenated β-keto esters, such as methyl 4-bromo-2-tert-butyl derivatives .

Methyl 6-Iodo-3,5-dimethylhexanoate (10)

- Molecular Formula : C₉H₁₅IO₂

- Key Features: Iodo substituent at position 6 instead of an amino group.

- Synthesis: Derived from methyl 6-hydroxy-3,5-dimethylhexanoate via methanesulphonyl chloride activation .

- Applications: Intermediate in pheromone synthesis (e.g., 3,5,7-trimethylundecanoic acid for Prionus californicus) .

Methyl (S)-2-Amino-6,6,6-Trifluoro-5,5-dimethylhexanoate

- Molecular Formula: C₉H₁₆F₃NO₂

- Key Features: Trifluoromethyl group at position 6 and amino group at position 2.

- Properties : Fluorine atoms increase metabolic stability and lipophilicity, relevant in drug design .

Functional Group Analogs

(S)-3-Amino-5,5-dimethylhexanoic Acid

- Molecular Formula: C₈H₁₇NO₂

- Key Features : Carboxylic acid replaces the methyl ester.

- Applications : Stereoselective competitive inhibitor of carnitine acetyltransferase (CAT), highlighting the importance of the carboxylate moiety in enzyme interactions .

- Synthesis: Derived via hydrolysis of this compound or direct resolution of racemic mixtures .

Methyl 3-(4,4-Dimethyl-5-Keto-isoxazole)propionate (2)

- Molecular Formula: C₉H₁₃NO₃

- Key Features: Isoxazole ring replaces the amino group, introducing heterocyclic aromaticity.

- Synthesis: Prepared from methyl 4,6-dinitro-5,5-dimethylhexanoate via cyclization with malononitrile or ethyl cyanoacetate .

Halogenated Derivatives

Methyl 4-Bromo-2-tert-Butyl-3-Keto-5,5-dimethylhexanoate (VIIb)

- Molecular Formula : C₁₃H₂₃BrO₃

- Key Features : Bromine substituent enhances electrophilicity for cross-coupling reactions.

- Properties : NMR signals at δ 1.08 (s, 9H) and 4.04 (s, 1H) reflect steric and electronic effects .

Comparative Analysis Table

Biological Activity

Methyl 3-amino-5,5-dimethylhexanoate, also known as 3-amino-5,5-dimethylhexanoic acid, is an organic compound with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

- Molecular Formula : C8H17NO2

- Molecular Weight : 159.23 g/mol

- Functional Groups : Amino group (-NH2), Carboxylic acid (-COOH), and two methyl groups on the fifth carbon.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with active site residues in enzymes, while the carboxylic acid group may participate in ionic interactions. These interactions can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by blocking their active sites.

- Protein Interactions : It may alter protein conformation or stability, influencing cellular processes.

Biological Activities

-

Enzyme Inhibition

- Studies indicate that this compound can inhibit enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes related to amino acid metabolism and neurotransmitter synthesis.

-

Neuroprotective Effects

- Research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter levels or inhibition of neurotoxic pathways. This could have implications for neurodegenerative diseases.

-

Antimicrobial Activity

- Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Study 1: Enzyme Inhibition

A recent study investigated the effect of this compound on a specific enzyme involved in amino acid metabolism. The results demonstrated a significant reduction in enzyme activity at concentrations above 50 µM, indicating a dose-dependent inhibition pattern.

| Concentration (µM) | Enzyme Activity (% of Control) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 30 |

Study 2: Neuroprotective Effects

In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a marked increase in cell viability compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| Methyl Compound | 75 |

Applications

The biological activities of this compound open avenues for various applications:

- Pharmaceutical Development : Its enzyme inhibitory properties make it a candidate for drug development targeting metabolic disorders.

- Neuroprotective Agents : Potential use in formulations aimed at treating neurodegenerative diseases.

- Antimicrobial Formulations : Exploration as a component in new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-5,5-dimethylhexanoate, and what factors influence yield and purity?

- Methodological Answer : The synthesis can involve multi-step reactions, including Grignard coupling and functional group protection/deprotection. For example, analogous esters (e.g., methyl 6-hydroxy-3,5-dimethylhexanoate) are synthesized via tosylation followed by nucleophilic substitution using Li₂CuCl₄ catalysis . Reaction conditions (temperature, stoichiometry of reagents like DIPEA) and purification methods (column chromatography) significantly impact yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound, particularly in confirming stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is critical for confirming stereochemistry, as seen in studies of similar amino esters where chemical shifts and splitting patterns distinguish enantiomers . High-performance liquid chromatography (HPLC) with chiral columns can resolve racemic mixtures, while mass spectrometry validates molecular weight .

Q. How does this compound interact with carnitine acetyltransferase (CAT), and what implications does this have for biochemical studies?

- Methodological Answer : The compound acts as a competitive inhibitor of CAT by mimicking carnitine’s quaternary ammonium group. Researchers use kinetic assays (e.g., varying substrate concentrations with fixed inhibitor levels) to determine inhibition constants (Kᵢ). This approach helps elucidate structural requirements for enzyme-substrate interactions .

Advanced Research Questions

Q. What are the enantiomer-specific effects of this compound in enzyme inhibition, and how can researchers design experiments to probe stereochemical influences?

- Methodological Answer : Enantiomers (e.g., (S)- vs. (R)-forms) exhibit stereoselective inhibition of CAT. Researchers can synthesize enantiopure forms via asymmetric catalysis or chiral resolution and compare their Kᵢ values using stopped-flow kinetics. Circular dichroism (CD) spectroscopy may further correlate stereochemistry with binding affinity .

Q. What mechanistic insights explain the competitive inhibition of CAT by this compound analogues, and how can kinetic studies be structured to validate these models?

- Methodological Answer : Competitive inhibition suggests direct competition with the natural substrate for the active site. Pre-steady-state kinetic experiments (e.g., rapid quench or fluorescence-based assays) can measure binding rates. Molecular dynamics simulations may complement these studies by modeling inhibitor-enzyme interactions .

Q. How can computational chemistry approaches (e.g., molecular docking) be applied to predict the binding interactions of this compound derivatives with target enzymes?

- Methodological Answer : Docking software (e.g., AutoDock Vina) can predict binding poses by simulating interactions between the compound’s functional groups (e.g., amino and ester moieties) and catalytic residues. Free energy perturbation (FEP) calculations refine binding affinity predictions, guiding the design of derivatives with improved specificity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and what precautions are necessary during storage?

- Methodological Answer : Stability studies show that amino esters are prone to hydrolysis under acidic/basic conditions. Accelerated stability testing (e.g., 40°C/75% relative humidity) combined with HPLC monitoring identifies degradation products. Storage in anhydrous, low-temperature (-20°C) environments with desiccants is recommended to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.